10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid
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Overview
Description
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a fused ring system containing imidazole and oxazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Oxazepine Ring: This involves the cyclization of intermediates to form the oxazepine ring.
Introduction of the Carboxylic Acid Group: Carboxylation is typically achieved using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For instance, it has been shown to inhibit PI3K, a key enzyme involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrobenzo[F]benzo[4,5]imidazo[1,2-D][1,4]oxazepine: Similar structure but lacks the fluorine atom and carboxylic acid group.
9-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: Contains bromine and iodine atoms instead of fluorine.
Uniqueness
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is unique due to the presence of the fluorine atom and carboxylic acid group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H9FN2O3 |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
10-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c13-7-1-2-10-8(5-7)11-14-9(12(16)17)6-15(11)3-4-18-10/h1-2,5-6H,3-4H2,(H,16,17) |
InChI Key |
JCRWJDDWYTUQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)F)C3=NC(=CN31)C(=O)O |
Origin of Product |
United States |
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